molecular formula C8H18O4 B127872 2,2,3,3-Tetramethoxybutane CAS No. 176798-33-7

2,2,3,3-Tetramethoxybutane

Cat. No.: B127872
CAS No.: 176798-33-7
M. Wt: 178.23 g/mol
InChI Key: COEBCOIFCLAOFZ-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethoxybutane is an organic compound with the molecular formula C8H18O4. It is a clear, colorless to light yellow liquid that is used in various chemical research applications . This compound is known for its unique structure, which includes four methoxy groups attached to a butane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,3,3-Tetramethoxybutane can be synthesized through the reaction of butane-2,3-dione with trimethyl orthoformate in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetramethoxybutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols .

Scientific Research Applications

2,2,3,3-Tetramethoxybutane has a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetramethoxybutane involves its interaction with specific molecular targets and pathways. The methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies on its mechanism of action are essential for understanding its effects in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3-Tetramethoxybutane is unique due to its specific arrangement of methoxy groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2,2,3,3-tetramethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O4/c1-7(9-3,10-4)8(2,11-5)12-6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEBCOIFCLAOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(OC)OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446007
Record name 2,2,3,3-tetramethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176798-33-7
Record name 2,2,3,3-tetramethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3-Tetramethoxybutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2,2,3,3-Tetramethoxybutane a useful reagent in carbohydrate chemistry?

A1: this compound excels in selectively protecting trans vicinal diols (diols on adjacent carbons with a trans configuration) in carbohydrates and other polyhydroxylated molecules. [, ] This selectivity stems from its ability to form thermodynamically favored cyclic acetals with trans diols, leaving other hydroxyl groups untouched. [, ] This selective protection is crucial for performing regioselective reactions on complex molecules like carbohydrates.

Q2: Can you provide a specific example of this compound's use in natural product synthesis?

A2: Certainly. Researchers have successfully employed this compound in the synthesis of (-)-methyl shikimate and (-)-methyl 3-epi-shikimate, both derivatives of shikimic acid. [] Shikimic acid is a key precursor in the biosynthesis of aromatic amino acids in plants and microorganisms, making it a valuable target for developing herbicides and antibiotics. [] The selective protection of the trans vicinal diol in quinic acid (a precursor to shikimic acid) using this compound allows for further modifications leading to these desired shikimate derivatives. [] You can read more about this in the paper here: .

Q3: Besides carbohydrate chemistry, are there other applications for this compound?

A3: Yes, this compound is also used in synthesizing nitrogen-containing heterocycles. For example, it plays a key role in the synthesis of trans-pyrrolidine diols starting from dimethyl tartrate. [] This synthesis involves protecting the diol functionality in dimethyl tartrate with this compound, followed by a series of transformations ultimately leading to the desired trans-pyrrolidine diols. [] This methodology offers a new route to these valuable compounds, which hold potential as building blocks in medicinal chemistry. For further information, you can refer to this paper: .

Q4: What are the structural characteristics of this compound?

A4: this compound has the molecular formula C8H20O4 and a molecular weight of 176.25 g/mol. [] While specific spectroscopic data isn't provided in the articles, its 1H and 13C NMR spectra would be characteristic of its structure, showing signals corresponding to the methoxy and methylene groups.

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